molecular formula C14H18BNO4 B12075224 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one

Cat. No.: B12075224
M. Wt: 275.11 g/mol
InChI Key: RWQIZROAAZRIKM-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one is a complex organic compound that features a boron-containing dioxaborolane ring and a benzooxazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the formation of the dioxaborolane ring followed by its attachment to the benzooxazinone core. One common method involves the reaction of a suitable boronic acid derivative with a benzooxazinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield boronic acids or esters, while reduction could produce boron-containing alcohols or amines.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are crucial in various coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT), a type of cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one exerts its effects involves the interaction of the boron atom with various molecular targets. The dioxaborolane ring can form stable complexes with other molecules, facilitating reactions and processes that are otherwise challenging. The benzooxazinone moiety may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.

    Phenylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis and materials science.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with similar structural features and reactivity.

Uniqueness

What sets 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one apart is its combination of the dioxaborolane ring and the benzooxazinone core. This unique structure provides it with distinct reactivity and stability, making it valuable in specialized applications where other compounds may not perform as well.

Properties

Molecular Formula

C14H18BNO4

Molecular Weight

275.11 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9-8-18-12(17)16-11(9)10/h5-7H,8H2,1-4H3,(H,16,17)

InChI Key

RWQIZROAAZRIKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)COC(=O)N3

Origin of Product

United States

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